RO-41-1049 hydrochloride

描述

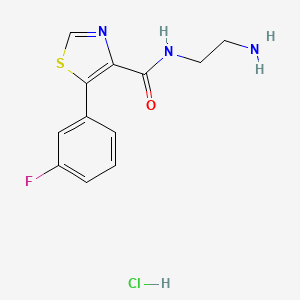

Ro 41-1049 hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. Developed as part of a novel class of MAO inhibitors derived from moclobemide, it exhibits high specificity for MAO-A over MAO-B, minimizing off-target effects . Key properties include:

- Molecular formula: C₁₂H₁₃ClFN₃OS

- Molecular weight: 301.77 g/mol

- CAS numbers: Conflicting reports exist, with sources citing either 127917-66-2 or 127500-84-9 .

- Bioactivity: Inhibits MAO-A with Kd values of 16.5 nM and 64.4 nM, demonstrating dose-dependent modulation of dopamine metabolism in vivo .

- Applications: Primarily used in preclinical research to study Parkinson’s disease, behavioral sensitization, and neurotransmitter dynamics .

属性

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS.ClH/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14;/h1-3,6-7H,4-5,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNSPXUFTKJIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127917-66-2 | |

| Record name | RO-41-1049 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127917662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-1049 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Z49HUF4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

罗41-1049盐酸盐的合成涉及多个步骤:

起始原料: 合成从N-(2-氨基乙基)-5-(3-氟苯基)-4-噻唑甲酰胺的制备开始。

反应条件: 该化合物在受控条件下合成,确保噻唑环的正确形成以及氟苯基的连接。

化学反应分析

科学研究应用

罗41-1049盐酸盐在科学研究中具有广泛的应用:

化学: 它被用作研究单胺氧化酶A抑制的模型化合物。

生物学: 该化合物用于研究单胺氧化酶A在各种生物过程中的作用。

医学: 它在治疗神经系统疾病(如抑郁症和帕金森病)方面具有潜在的治疗应用。

作用机制

罗41-1049盐酸盐通过选择性抑制单胺氧化酶A发挥作用。这种抑制阻止了单胺类神经递质(如多巴胺和血清素)的分解,导致这些神经递质在大脑中的含量增加。 分子靶标包括单胺氧化酶A的活性位点,化合物在该位点结合并抑制其活性 .

相似化合物的比较

Comparison with Similar Compounds

The following table compares Ro 41-1049 hydrochloride with other MAO inhibitors and related compounds:

Key Comparative Insights:

Selectivity and Mechanism :

- Ro 41-1049’s MAO-A selectivity contrasts with Rasagiline’s MAO-B inhibition, making them complementary in studying neurotransmitter pathways .

- Unlike irreversible inhibitors (e.g., Rasagiline), Ro 41-1049’s reversibility allows transient enzyme inhibition, reducing risks of long-term side effects .

Functional Outcomes: In rats, Ro 41-1049 (20 mg/kg) increased dopamine levels by 200% while reducing metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) . Comparatively, MAO-B inhibitors like Rasagiline preferentially modulate dopamine catabolism in glial cells .

Clinical and Research Utility :

- Ro 41-1049 remains a research tool due to its specificity and lack of clinical development , whereas Rasagiline and Moclobemide have transitioned to clinical use .

- Its absence of interaction with sigma/imidazoline receptors distinguishes it from older MAO inhibitors, enabling cleaner mechanistic studies .

Research Implications and Limitations

While Ro 41-1049 hydrochloride is invaluable for elucidating MAO-A’s role in neurobiology, its preclinical status limits direct therapeutic application. Discrepancies in reported CAS numbers (127917-66-2 vs. 127500-84-9) warrant clarification for accurate compound identification . Further studies exploring its synergy with MAO-B inhibitors or dopamine agonists could advance treatments for neurodegenerative and psychiatric disorders.

生物活性

Ro 41-1049 hydrochloride, chemically known as N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases. Below, we delve into the biological activity of Ro 41-1049, including binding characteristics, pharmacodynamics, and relevant case studies.

Binding Characteristics

Ro 41-1049 exhibits high affinity for MAO-A, with binding characteristics that have been extensively studied. Key findings include:

- Binding Affinity : The dissociation constant () for Ro 41-1049 in human frontal cortex membranes is approximately 16.5 nM, indicating strong binding affinity . In comparison, the maximum binding capacity () was determined to be around 2.6 pmol/mg of protein in the frontal cortex .

- Reversibility : The binding of Ro 41-1049 is reversible, with a dissociation half-life of about 35 minutes at physiological temperature (37°C) .

- Competition Studies : In competitive binding assays, Ro 41-1049 effectively inhibited the binding of other known MAO-A inhibitors, demonstrating its selective action against MAO-A compared to MAO-B .

Pharmacodynamics

The pharmacological profile of Ro 41-1049 reveals its significant impact on neurotransmitter levels:

- Effects on Neurotransmitters : In vivo studies using microdialysis techniques have shown that administration of Ro 41-1049 significantly increases extracellular levels of norepinephrine and serotonin in the medial prefrontal cortex (mPFC) of rats. The compound's action was potentiated when combined with lazabemide, a selective MAO-B inhibitor, leading to enhanced antidepressant effects through increased beta-phenylethylamine levels .

- Mechanism of Action : The inhibition mechanism involves the formation of a reversible adduct between Ro 41-1049 and MAO-A. This interaction modifies essential protein domains critical for enzyme activity, thereby inhibiting monoamine degradation .

Case Studies and Research Findings

Several key studies have highlighted the biological activity and therapeutic potential of Ro 41-1049:

- Quantitative Enzyme Radioautography : A study utilized tritiated Ro 41-1049 to map the distribution and density of MAO-A in rat brain sections. Results indicated that Ro 41-1049 binds selectively to MAO-A with a high affinity, confirming its utility as a radioligand for studying MAO distribution in various tissues .

- Chronic Treatment Effects : Chronic administration of Ro 41-1049 did not significantly alter the density of norepinephrine uptake sites in the cerebral cortex, suggesting that while it effectively inhibits MAO-A activity, it does not lead to compensatory changes in receptor density over time .

- Comparative Studies : Comparative analyses with other MAO inhibitors revealed that Ro 41-1049 has a distinct profile concerning its selectivity and potency against MAO-A compared to non-selective inhibitors like clorgyline. This selectivity may offer advantages in minimizing side effects associated with broader MAO inhibition .

Summary Table

| Parameter | Value |

|---|---|

| Chemical Name | N-(2-aminoethyl)-5-(m-fluorophenyl)-4-thiazole carboxamide hydrochloride |

| Target Enzyme | Monoamine Oxidase A (MAO-A) |

| Binding Affinity () | 16.5 nM |

| Maximum Binding Capacity () | 2.6 pmol/mg protein |

| Reversibility | Yes |

| Dissociation Half-life | ~35 minutes |

常见问题

Q. Methodological Guidance

- Storage : Store lyophilized powder at -20°C (stable for 2 years); reconstituted DMSO solutions (-80°C) degrade within 1 year .

- Solubility : Use sonication for dissolving in DMSO (32 mg/mL) or water (25 mg/mL) to avoid precipitation .

- Safety : Follow OSHA guidelines for carcinogen handling (e.g., gloves, eye protection) and dispose of waste via approved facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。